N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c1-13(17,8-21-3)7-14-22(18,19)9-4-5-11-10(6-9)15(2)12(16)20-11/h4-6,14,17H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPKHCODEJMCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2C)(CSC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : 295.34 g/mol
Antimicrobial Properties
Research has indicated that compounds containing the oxazole moiety exhibit notable antimicrobial activity. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Escherichia coli. The presence of sulfonamide groups in the structure may enhance these effects by interfering with bacterial folic acid synthesis, a critical metabolic pathway.
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Oxazole Derivative 1 | M. tuberculosis | 0.045 | |
| Oxazole Derivative 2 | E. coli | 100 |
Anticancer Activity
Studies have also explored the anticancer potential of oxazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds similar to this compound have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for bacterial growth.
- Cell Membrane Disruption : Oxazole derivatives can integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
- Study on Antitubercular Activity :
- Anticancer Evaluation :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, and how can reaction conditions be standardized?
- Methodology : Multi-step synthesis is typical for sulfonamide derivatives, involving sequential functionalization of the benzo[d]oxazole core followed by coupling with the hydroxy-methylthio-propyl moiety. Key steps include:
-
Sulfonamide Formation : Reacting 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride with the amine group of 2-hydroxy-2-methyl-3-(methylthio)propylamine under basic conditions (e.g., triethylamine in anhydrous DCM) .
-
Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
-
Monitoring : Track reaction progress via TLC and HPLC-MS to identify intermediates and byproducts .
Key Reaction Parameters Temperature: 0–25°C (sulfonylation step) Solvent: Dichloromethane (DCM) Catalysts: Triethylamine (base) Yield Optimization: ~60–75% after purification
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Confirm regiochemistry of the sulfonamide group (e.g., NMR: δ 2.1 ppm for methylthio group; NMR: δ 175 ppm for oxazole carbonyl) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., hydroxy and methylthio group orientation) .
- HRMS : Validate molecular formula (e.g., [M+H] at m/z 415.12) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide-benzo[d]oxazole hybrids?
- Methodology : Discrepancies often arise from assay conditions or impurity profiles. Address via:
-
Dose-Response Reproducibility : Test compound across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (IC ± SEM) .
-
Metabolite Interference : Use LC-MS/MS to rule out degradation products in bioassays .
-
Target Specificity : Employ CRISPR-edited cell lines to confirm on-target effects (e.g., COX-2 inhibition vs. off-target kinase activity) .
Case Study: Conflicting IC Values Reported IC 10 µM (HEK293) vs. 25 µM (HepG2) Variability in enzyme inhibition assays
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetic properties?
- Methodology :
- Hydrophilicity Adjustment : Modify the hydroxy or methylthio groups to enhance solubility (e.g., replace methylthio with sulfoxide; logP reduction from 3.2 to 2.5) .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., C-2 of oxazole) to prolong half-life in microsomal assays .
- SAR Table :
| Derivative | Modification | Bioactivity (IC) | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | None | 15 µM | 0.8 |
| Sulfoxide Analog | S→SO | 12 µM | 1.5 |
| Deuterated Analog | C-2 D-substitution | 18 µM | 0.9 |
Q. What advanced techniques elucidate interactions between this compound and biological targets (e.g., enzymes, receptors)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., K = 120 nM for COX-2) .
- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (e.g., binding to the allosteric site of PDE4) .
- Molecular Dynamics (MD) Simulations : Predict binding stability over 100 ns trajectories (e.g., hydrogen bonding with Arg120 of target protein) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity profiles across studies?
- Root Causes :
- Impurity Variance : Compare HPLC purity (>98% vs. <95% batches) .
- Assay Conditions : Standardize ATP-based viability assays (e.g., CellTiter-Glo® vs. MTT) .
- Resolution Protocol :
Re-synthesize compound under controlled conditions.
Validate purity via orthogonal methods (HPLC, NMR).
Repeat assays in triplicate using identical cell passages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
